molecular formula C23H23NO2S B443771 N~1~-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N~1~-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Katalognummer: B443771
Molekulargewicht: 377.5g/mol
InChI-Schlüssel: MKMYSENFQGJGPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound with a molecular formula of C23H23NO2S This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.

    Amidation: The 4-methoxyphenylacetyl chloride is then reacted with 2-phenylethylamine to form N-[2-(4-methoxyphenyl)ethyl]acetamide.

    Thioether Formation: Finally, the N-[2-(4-methoxyphenyl)ethyl]acetamide is reacted with thiophenol in the presence of a base such as sodium hydride to form N1-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N~1~-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N1-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may inhibit certain enzymes or modulate receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]acetamide
  • N-ethyl-2-(4-formylphenyl)acetamide
  • N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Uniqueness

N~1~-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a compound of significant interest in various research fields.

Eigenschaften

Molekularformel

C23H23NO2S

Molekulargewicht

377.5g/mol

IUPAC-Name

N-[2-(4-methoxyphenyl)ethyl]-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C23H23NO2S/c1-26-20-14-12-18(13-15-20)16-17-24-23(25)22(19-8-4-2-5-9-19)27-21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3,(H,24,25)

InChI-Schlüssel

MKMYSENFQGJGPQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Kanonische SMILES

COC1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.